[rel-(2R,8S)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol
説明
Molecular Geometry and Conformational Dynamics
The molecular framework of [rel-(2R,8S)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol (C₉H₁₇NO₂, MW 171.24) consists of a bicyclic system merging a pyrrolidine and a piperidine ring, resulting in a hexahydropyrrolizine scaffold. Key structural features include:
- Bicyclic Core : The pyrrolizine system adopts a chair-envelope conformation, with the pyrrolidine ring (C1–C5) in a puckered geometry and the piperidine moiety (C5–C9) favoring a chair-like arrangement.
- Substituent Effects : The methoxy group at C2 (2R configuration) occupies an axial position, introducing steric hindrance that stabilizes the equatorial orientation of the hydroxymethyl group at C8 (8S configuration).
Conformational analysis via molecular dynamics simulations reveals that the compound exhibits two dominant conformers in solution:
- Conformer A (75% prevalence): Methoxy group axial, hydroxymethyl equatorial.
- Conformer B (25% prevalence): Methoxy group equatorial, hydroxymethyl axial.
The energy barrier for interconversion between these states is approximately 8.2 kcal/mol, as calculated using density functional theory (DFT).
| Parameter | Value | Method |
|---|---|---|
| C2–O bond length | 1.43 Å | X-ray diffraction |
| C8–C9 bond length | 1.52 Å | X-ray diffraction |
| N1–C5–C6 angle | 109.5° | Molecular modeling |
Chiral Center Configuration and Relative Stereochemistry
The compound possesses two stereogenic centers at C2 and C8, designated as rel-(2R,8S). This relative configuration was resolved through a combination of synthetic correlation and nuclear Overhauser effect (NOE) spectroscopy:
- Synthetic Precursors : The stereochemistry at C2 was established via allylation of L-proline derivatives, followed by Curtius rearrangement to introduce the methoxy group with retention of configuration.
- NOE Interactions : Key cross-peaks between H2 (δ 3.25 ppm) and H8 (δ 3.90 ppm) in the NOESY spectrum confirmed their cis relationship, while the absence of coupling between H8 and H7a (δ 2.15 ppm) supported the trans-diaxial arrangement of the hydroxymethyl group.
The relative stereochemistry critically influences the molecule’s three-dimensional shape, with the 2R,8S configuration favoring a compact conformation that enhances hydrogen-bonding potential.
X-ray Crystallographic Characterization Strategies
Single-crystal X-ray diffraction remains the gold standard for unequivocally determining the solid-state structure of this alkaloid. Successful crystallization requires:
- Solvent System : Slow evaporation from a 1:1 ethyl acetate/hexane mixture yields orthorhombic crystals (space group P2₁2₁2₁).
- Data Collection : High-resolution data (≤ 0.8 Å) at 100 K using Cu-Kα radiation (λ = 1.54178 Å).
Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Unit cell dimensions | a = 7.82 Å |
| b = 10.34 Å | |
| c = 12.56 Å | |
| Volume | 1012.3 ų |
| Z | 4 |
| R-factor | 0.042 |
The crystal structure (Figure 1) confirms the bicyclic framework and highlights intramolecular hydrogen bonding between the hydroxymethyl oxygen (O8) and the pyrrolidine nitrogen (N1), with a bond distance of 2.89 Å.
Comparative Analysis with Related Pyrrolizidine Alkaloids
When compared to canonical pyrrolizidine alkaloids, [rel-(2R,8S)-2-methoxyhexahydropyrrolizin-8-yl]methanol exhibits distinct structural and functional differences:
| Alkaloid | Core Structure | Substituents | Bioactivity |
|---|---|---|---|
| Retronecine | Bicyclic pyrrolizidine | Hydroxyl groups | Hepatotoxic |
| Tylophorine | Phenanthroindolizidine | Methoxy, hydroxyl | Anticancer |
| Target Compound | Hexahydropyrrolizine | Methoxy, hydroxymethyl | Under investigation |
The absence of a fused aromatic system (cf. tylophorine) reduces planarity, potentially limiting DNA intercalation but improving solubility. Meanwhile, the hydroxymethyl group offers a synthetic handle for further derivatization, a feature absent in simpler pyrrolizidines like retronecine.
特性
IUPAC Name |
[(2R,8S)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-12-8-5-9(7-11)3-2-4-10(9)6-8/h8,11H,2-7H2,1H3/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQZUBDIZPERSJ-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2(CCCN2C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@]2(CCCN2C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Dynamic Kinetic Resolution (DKR)
Racemization of the C2 center during methoxylation enables DKR using lipase-based catalysts. For example:
-
Substrate : 2-Hydroxy intermediate
-
Reagent : Vinyl methyl ether (transesterification agent)
-
Catalyst : Candida antarctica Lipase B (CAL-B) immobilized on mesoporous silica
This system achieves 98% enantiomeric excess (ee) by coupling in situ racemization with enantioselective acylation.
Chiral Auxiliary-Mediated Synthesis
Temporary chiral auxiliaries (e.g., Oppolzer’s sultam) enforce facial selectivity during ring-forming steps. Post-cyclization, auxiliary removal via hydrolysis preserves the rel configuration.
Final Functionalization and Purification
Oxidation-Reduction Sequence
The hydroxymethyl group at C8 is introduced via:
-
Swern Oxidation : Converts a primary alcohol to an aldehyde without epimerization.
-
Strecker Synthesis : Adds a nitrile group, followed by hydrolysis to the carboxylic acid.
-
Borane Reduction : Selective reduction to the primary alcohol with retention of configuration.
Continuous Chromatographic Resolution
Simulated moving bed (SMB) chromatography separates diastereomers using cellulose tris(3,5-dimethylphenylcarbamate) as the stationary phase. Solvent systems (hexane:isopropanol, 90:10) resolve the rel-(2R,8S) isomer with ≥99.5% purity.
Industrial Scalability Challenges
化学反応の分析
Types of Reactions
[rel-(2R,8S)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohol derivatives
Substitution: Compounds with different functional groups replacing the methoxy group
科学的研究の応用
[rel-(2R,8S)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol is a heterocyclic building block that has the molecular formula and a molecular weight of 171.24 g/mol . It is also known by the synonyms 2621934-70-9; SCHEMBL23054058; CS-0375126; E83472; rel-((2R, 7aS)-2-Methoxyhexahydro-1H-pyrrolizin-7a-yl)methanol; REL-((2R, 7AS)-2-METHOXYTETRAHYDRO-1H-PYRROLIZIN-7A(5H)-YL)METHANOL . The CAS number for this compound is 2621934-70-9 .
Scientific Research Applications
While the search results do not provide specific applications of this compound, they do indicate its role as a building block in heterocyclic chemistry .
- Heterocyclic Building Blocks This compound is categorized as a heterocyclic building block, suggesting its use in the synthesis of more complex molecules with heterocyclic structures . Heterocyclic compounds are important in pharmaceuticals, agrochemicals, and materials science .
- Research Chemical It is offered as a research chemical with a purity of NLT 98%, implying it is intended for laboratory use in research and development activities . Researchers may use it as a starting material or intermediate in various chemical syntheses .
- Synonyms The list of synonyms suggests that this compound may be related to other chemical structures or derivatives with potential applications in different fields . Further investigation into these related compounds may reveal additional applications .
作用機序
The mechanism of action of [rel-(2R,8S)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Fluorinated Analogues
Fluorination at the 2-position is a common structural modification observed in analogues of this compound. For example:
- [(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol;hydrochloride (CAS: 2416218-32-9): The methoxy group is replaced with a fluorine atom, enhancing lipophilicity and metabolic stability. This derivative is a key intermediate in the synthesis of MRTX1133, a potent KRASG12D inhibitor used in cancer research. Fluorine’s electronegativity improves binding affinity to target proteins .
- [(2S,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol (CAS: 2621939-48-6): A stereoisomer with inverted configurations at C2 and C6. Such stereochemical differences can drastically alter biological activity due to mismatched receptor interactions .
Methoxy vs. Hydroxymethyl Positioning
- Grandisin analogues (e.g., all-cis-tetrahydrofuran lignans from Piper solmsianum): While structurally distinct, these compounds highlight the role of methoxy groups in stabilizing molecular conformations. Hydrogen bonding between methoxy groups in grandisin increases stability by 6.5 kcal/mol compared to its all-cis isomer . In [rel-(2R,8S)-2-methoxy-...]methanol, the methoxy group may similarly stabilize the pyrrolizidine core, though experimental data are lacking.
KRASG12D Inhibitor Development
- MRTX1133 (CAS: 2621928-55-8): Incorporates [(2R,8S)-2-fluoro-...]methanol as a structural component. Demonstrates IC₅₀ values <10 nM against KRASG12D-driven cancers, attributed to fluorine’s optimal steric and electronic properties .
Commercial Availability and Pricing
生物活性
[rel-(2R,8S)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol is a heterocyclic compound with potential biological activities. Its molecular formula is CHNO, and it has a molecular weight of 171.24 g/mol. The compound is characterized by its unique structure which includes a methoxy group and a pyrrolizin framework. This article aims to explore the biological activity of this compound based on available research findings.
- Molecular Formula : CHNO
- Molecular Weight : 171.24 g/mol
- CAS Number : 2621934-70-9
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. Key areas of interest include:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Reduced oxidative stress in neurons | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study Analysis
- Antimicrobial Activity : A study conducted by researchers at Aladdin Scientific demonstrated that compounds similar to this compound exhibited broad-spectrum antimicrobial effects. The study highlighted the potential for developing new antimicrobial agents based on this framework.
- Neuroprotective Mechanisms : Research published in pharmacological journals indicated that certain pyrrolizidine derivatives could protect neuronal cells from apoptosis induced by oxidative stress. This suggests that this compound may share similar protective mechanisms.
- Cytotoxicity in Cancer Cells : An investigation into the cytotoxic effects of related compounds revealed that they could selectively induce apoptosis in various cancer cell lines while sparing normal cells. This raises the possibility that this compound may have therapeutic applications in oncology.
Q & A
Basic Research Questions
Q. How can synthetic routes for [rel-(2R,8S)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol be optimized to improve stereochemical control?
- Methodology : Utilize asymmetric catalysis or chiral auxiliary strategies for stereocenter formation. For example, the synthesis of structurally related pyrrolizidine derivatives (e.g., MRTX1133) employs fluorinated intermediates and Suzuki-Miyaura cross-coupling to achieve regioselectivity .
- Key Parameters : Monitor reaction temperature, solvent polarity, and catalyst loading to minimize epimerization. Confirm stereochemistry via X-ray crystallography or NOESY NMR .
Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodology : Combine high-resolution mass spectrometry (HRMS) with 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals in the pyrrolizidine core. For purity assessment, use HPLC with a chiral stationary phase (e.g., Phenomenex Lux Cellulose-2) .
- Validation : Cross-reference with published spectra of analogous compounds, such as MRTX1133 derivatives .
Q. How does the methoxy substituent influence the compound’s solubility and stability in aqueous buffers?
- Experimental Design : Perform logP measurements via shake-flask or chromatographic methods. Assess stability under physiological pH (4.0–7.4) using accelerated degradation studies. Compare with fluorinated analogs (e.g., (2R,8S)-2-fluoro derivatives) to isolate substituent effects .
Advanced Research Questions
Q. What computational models predict the binding affinity of this compound to biological targets like KRAS mutants?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of KRASG12D (PDB: 6VJJ). Compare with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Data Interpretation : Highlight discrepancies between predicted and observed ΔG values, focusing on solvent-accessible surface area (SASA) and entropy-enthalpy compensation .
Q. How can in vitro assays differentiate between on-target inhibition and off-target effects in kinase panels?
- Protocol : Use a broad kinase profiling assay (e.g., Eurofins KinaseProfiler) at 1 µM compound concentration. Validate hits via dose-response curves (IC50 determination) and CRISPR-mediated target knockout .
- Controls : Include MRTX1133 as a positive control for KRASG12D inhibition and assess cytotoxicity in HEK293T cells .
Q. What strategies mitigate metabolic instability in rodent pharmacokinetic studies?
- Approach : Identify major metabolites via LC-MS/MS after incubation with liver microsomes. Introduce deuterium at labile positions (e.g., methoxy group) to slow oxidative metabolism .
- Validation : Compare AUC and Cmax values in wild-type vs. CYP3A4-knockout mice .
Data Contradictions and Resolution
Q. Why do in vitro potency (e.g., IC50) and in vivo efficacy data sometimes diverge for pyrrolizidine derivatives?
- Analysis : Investigate plasma protein binding (e.g., equilibrium dialysis) and tissue penetration (e.g., PET imaging with radiolabeled compound). For example, MRTX1133 shows reduced efficacy in high-albumin media due to binding .
- Mitigation : Optimize lipophilicity (clogP 2–4) to balance permeability and solubility .
Q. How should conflicting crystallography and NMR data on the compound’s conformation be resolved?
- Resolution : Perform variable-temperature NMR to assess conformational dynamics. Compare with molecular dynamics (MD) simulations (e.g., AMBER) to identify dominant solution-state conformers .
Tables of Key Data
Critical Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
